4-[(Dimethylamino)methyl]oxan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylamino)methyl]oxan-4-amine is a chemical compound with the molecular formula C8H18N2O It is a derivative of oxan-4-amine, where the oxan ring is substituted with a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]oxan-4-amine typically involves the reaction of oxan-4-amine with dimethylamine under controlled conditions. One common method is the reductive amination of oxan-4-amine using formaldehyde and dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the continuous addition of oxan-4-amine, dimethylamine, and formaldehyde into the reactor, followed by the addition of the reducing agent .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Dimethylamino)methyl]oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Formation of oxan-4-one derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated oxan-4-amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Dimethylamino)methyl]oxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Dimethylamino)methyl]oxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the oxan ring structure allows for hydrophobic interactions with lipid membranes, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
Dimethylethanolamine (DMAE): Contains both a tertiary amine and primary alcohol functional groups.
Uniqueness
4-[(Dimethylamino)methyl]oxan-4-amine is unique due to its oxan ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the dimethylamino group enhances its nucleophilicity and reactivity in various chemical reactions .
Eigenschaften
Molekularformel |
C8H18N2O |
---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]oxan-4-amine |
InChI |
InChI=1S/C8H18N2O/c1-10(2)7-8(9)3-5-11-6-4-8/h3-7,9H2,1-2H3 |
InChI-Schlüssel |
UZOVYHTUZGIASO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1(CCOCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.